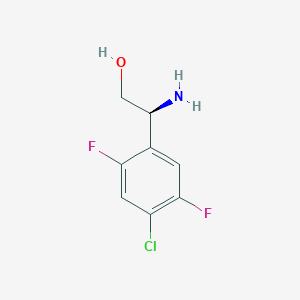

(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

Description

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS: 1213463-79-6) is a chiral amino alcohol featuring a 4-chloro-2,5-difluorophenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in proteolysis-targeting chimera (PROTAC) development and other drug discovery applications . Its stereochemistry (S-configuration) and halogenated aromatic ring contribute to its biochemical interactions and synthetic utility.

Properties

Molecular Formula |

C8H8ClF2NO |

|---|---|

Molecular Weight |

207.60 g/mol |

IUPAC Name |

(2S)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H8ClF2NO/c9-5-2-6(10)4(1-7(5)11)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m1/s1 |

InChI Key |

VAZUYDOIYMTGMP-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1F)Cl)F)[C@@H](CO)N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,5-difluorobenzene.

Halogenation: Introduction of the amino group can be achieved through nucleophilic substitution reactions.

Chiral Resolution: The chiral center can be introduced using chiral catalysts or resolving agents to obtain the desired enantiomer.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium azide, organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the halogen atoms can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Biological Studies: As a probe to study enzyme interactions and metabolic pathways.

Industrial Applications: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Substituent Position and Halogenation Effects

The positions of halogens (Cl, F) on the phenyl ring significantly influence molecular interactions. For example:

- (S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol: This analog lacks fluorine atoms and has a chlorine at the 3-position. Its synthesis involves coupling with tert-butyl carbamate derivatives, similar to methods used for the target compound . The absence of fluorine may reduce electronegativity and alter binding affinity in biological systems.

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Docking studies show that chlorine at the 2,4-positions forms hydrogen bonds (1.961–2.202 Å) and π–π interactions (4.127–4.249 Å) with collagenase, yielding IC50 values comparable to its 2,6-dichloro analog. This suggests that even minor positional changes in halogens modulate binding energy (ΔG ≈ -6.4 to -6.5 kcal/mol) .

Stereochemical Influence: R vs. S Enantiomers

The enantiomeric form critically determines pharmacological activity:

- (R)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol: This enantiomer (CAS: 1212955-77-5) is structurally identical but exhibits distinct safety profiles, including skin irritation risks (H315 hazard code) . Its commercial discontinuation suggests preferential use of the S-form in applications requiring chiral specificity .

Data Table 1: Enantiomer Comparison

Functional Group Modifications

- 2-(4-Chloro-3,5-difluorophenyl)ethan-1-ol: This analog lacks the amino group, reducing hydrogen-bonding capacity. Such modifications may decrease solubility in polar solvents and alter metabolic stability .

- 2-Amino-1-[2,5-difluorophenyl]ethanol: Absence of the 4-chloro substituent (CAS: 1567958-26-2) simplifies the structure but may diminish hydrophobic interactions in target binding .

Data Table 2: Functional Group Impact

| Compound | Key Structural Features | Potential Biochemical Impact |

|---|---|---|

| Target Compound | Amino alcohol, 4-Cl, 2,5-diF | Enhanced binding via H-bonding and π-stacking |

| 2-(4-Chloro-3,5-difluorophenyl)ethan-1-ol | No amino group, 3,5-diF | Reduced solubility and target affinity |

Biological Activity

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol, a chiral amino alcohol, has garnered attention due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has a chiral center and is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl moiety. These features contribute to its chemical reactivity and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 205.63 g/mol.

This compound is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. The amino and hydroxyl groups facilitate these interactions, potentially modulating enzyme activities and influencing metabolic pathways. Such mechanisms are critical in neuropharmacology and anti-inflammatory treatments .

Pharmacological Applications

Research indicates that this compound may have therapeutic applications in:

- Neuropharmacology : Potential modulation of neurotransmitter systems.

- Anti-inflammatory Treatments : Influence on pathways involved in inflammation.

- Anticancer Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the structure-activity relationship (SAR) relevant to this compound.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Key Features | IC50 Values (µM) | Biological Activity |

|---|---|---|---|

| (S)-2-Amino-2-(4-chlorophenyl)ethan-1-ol | Lacks fluorine substituents | 15.63 | Moderate cytotoxicity |

| (S)-2-Amino-2-(2,5-difluorophenyl)ethan-1-ol | Lacks chlorine substituent | 10.50 | High cytotoxicity |

| (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)propan-1-ol | Contains an additional methyl group | 20.00 | Low cytotoxicity |

These findings suggest that the presence of halogen atoms significantly influences the compound's reactivity profile and biological activity. For instance, the introduction of fluorine atoms generally enhances anticancer efficacy while chlorine may reduce it .

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : Utilize appropriate halogenated phenyl precursors.

- Reaction Conditions : Optimize conditions such as temperature and pressure to enhance yield.

- Purification : Employ advanced techniques like chromatography for purification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

- Methodology :

- Chiral Resolution : Start with racemic mixtures and use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Monitor optical rotation and confirm purity via polarimetry .

- Asymmetric Synthesis : Employ Sharpless asymmetric aminohydroxylation or catalytic asymmetric hydrogenation of ketone intermediates using chiral ligands like BINAP-Ru complexes. Verify enantiomeric excess (ee) via NMR or chiral GC-MS .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Experimental Design :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation products using UPLC-MS and quantify stability via peak area ratios.

- Moisture Sensitivity : Store samples under controlled humidity (0–80% RH) and monitor hygroscopicity via dynamic vapor sorption (DVS). Refer to safety protocols in (e.g., P233, P410) for handling moisture-sensitive compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- NMR : Use NMR to resolve fluorine substituents (4-Cl, 2,5-diF) and confirm substitution patterns. - HMBC can identify amine proton coupling .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (CHClFNO) and isotopic patterns for Cl/F .

- X-ray Crystallography : Resolve absolute configuration (S-enantiomer) by comparing experimental data to PubChem entries (e.g., ) .

Advanced Research Questions

Q. How do the electronic effects of the 4-chloro-2,5-difluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Computational Analysis :

- Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces and identify electron-deficient regions. Compare with analogs (e.g., ’s 2-Chloro-1-(4-chlorophenyl)ethanol) to assess substituent effects on reaction kinetics .

- Experimental Validation :

- Conduct kinetic studies on SN2 reactions (e.g., with methyl iodide) in polar aprotic solvents. Monitor reaction rates via NMR to correlate substituent effects with activation energy .

Q. What mechanisms underlie the compound’s potential antimicrobial activity, and how can structure-activity relationships (SAR) be optimized?

- Biological Assays :

- Test against Gram-positive/negative bacteria (MIC assays) and compare to structurally similar compounds (e.g., ’s antimicrobial studies on dichlorophenyl derivatives). Use molecular docking (AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase .

- SAR Optimization :

- Syntize derivatives with modified halogen positions (e.g., 3,4-diF instead of 2,5-diF) and evaluate bioactivity. Use QSAR models to predict logP and membrane permeability .

Q. How can enantiomer-specific pharmacokinetic profiles be studied in preclinical models?

- In Vivo/In Vitro Methods :

- Administer (S)- and (R)-enantiomers separately to rodent models and collect plasma/tissue samples. Use chiral LC-MS/MS to quantify enantiomer concentrations and calculate AUC, , and clearance rates.

- Reference ’s metabolic studies on fluorophenyl ethanol analogs for protocol design .

Q. What strategies mitigate data contradictions in reported biological activities of similar amino alcohols?

- Critical Analysis Framework :

- Cross-reference studies using Connected Papers () to identify methodological variances (e.g., assay conditions, cell lines). Replicate key experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Perform meta-analyses on PubChem BioAssay data () to identify consensus targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.